molecular formula C9H14O4 B13157919 Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Cat. No.: B13157919
M. Wt: 186.20 g/mol
InChI Key: XXDCSEMWTDGWHE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a chiral epoxide derivative featuring a methyl-substituted oxirane (epoxide) ring esterified with a methyl group at the 2-position. The 3-position of the oxirane ring is substituted with a methyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This structural complexity confers unique stereochemical and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(6-3-4-12-5-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

XXDCSEMWTDGWHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CCOC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of oxirane-2-carboxylic esters, including methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate, generally follows a multi-step approach:

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is the most widely used method for preparing optically active epoxides from allylic alcohols. The reaction employs titanium isopropoxide, a chiral diethyl tartrate ligand (either D- or L-), and tert-butyl hydroperoxide as the oxidant under low temperatures (-20 °C to 0 °C). This method yields epoxides with high enantiomeric excess and is applicable to substrates bearing diverse substituents.

Reaction scheme:

$$
\text{Allylic alcohol} \xrightarrow[\text{tBuOOH}]{\text{Ti(OiPr)_4}, \text{chiral ligand}} \text{Optically active epoxide}
$$

This epoxidation can be followed by oxidation and esterification steps to yield methyl oxirane-2-carboxylates.

Esterification of Glycidic Acids

The glycidic acids obtained from oxidation of allylic alcohols or related precursors are converted to methyl esters by treatment with diazomethane. This step is crucial for stabilizing the epoxide and facilitating further functionalization.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Allylic alcohol preparation From suitable precursors Allylic alcohol substrate
2 Sharpless asymmetric epoxidation Ti(OiPr)_4, chiral diethyl tartrate, tBuOOH, low temp Optically active epoxide
3 Oxidation Swern oxidation or similar Glycidic acid intermediate
4 Esterification Diazomethane Methyl oxirane-2-carboxylate
5 Oxolane ring formation Intramolecular cyclization or nucleophilic ring-opening This compound

Detailed Experimental Insights

Literature Evidence from Radboud University Thesis (Legters, 1991)

Legters' comprehensive doctoral thesis on the synthesis and reactions of aziridine-2-carboxylic esters includes detailed methodologies for preparing oxirane-2-carboxylic esters, which are closely related to the target compound. Key points include:

  • The use of Sharpless asymmetric epoxidation to prepare homochiral oxirane intermediates.
  • Subsequent oxidation and esterification steps to obtain methyl oxirane-2-carboxylates.
  • The exploration of ring-opening reactions to introduce various substituents, including cyclic ethers like oxolane.
  • The thesis provides extensive experimental sections with reaction conditions, yields, and stereochemical outcomes.

Synthesis Challenges and Solutions

  • Stereocontrol : Maintaining stereochemical integrity during epoxidation and subsequent transformations is critical; Sharpless epoxidation provides high enantioselectivity.
  • Functional group compatibility : The presence of multiple reactive groups requires careful choice of reagents and conditions to avoid side reactions.
  • Ring formation : The oxolane ring can be formed via intramolecular cyclizations, which require precise control of reaction conditions to favor the desired regio- and stereochemistry.

Data Table: Summary of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Sharpless asymmetric epoxidation Allylic alcohol Ti(OiPr)_4, (D/L)-diethyl tartrate, tBuOOH, -20 °C 70-90 High (up to >95% ee) Widely used for chiral epoxide synthesis
Oxidation to glycidic acid Epoxy alcohol or allylic alcohol Swern oxidation or NaClO2 60-85 Retains stereochemistry Precursor for esterification
Esterification Glycidic acid Diazomethane 80-95 No racemization Converts acid to methyl ester
Oxolane ring formation Epoxide or hydroxy-substituted intermediates Base or acid catalysis, intramolecular cyclization 50-80 Depends on substrate Forms tetrahydrofuran ring substituent

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Accessibility : Aryl-substituted epoxides are typically synthesized via epoxidation of α,β-unsaturated esters, while aliphatic analogs require stereoselective methods like Sharpless epoxidation.
  • Stability Issues : Some analogs (e.g., Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate) are discontinued due to polymerization tendencies under storage .
  • Structure Validation : Advanced software (SHELXL, WinGX) ensures accurate refinement of crystallographic data, particularly for chiral centers .

Biological Activity

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula: C10H18O3
Molecular Weight: 186.2481 g/mol
IUPAC Name: this compound
InChIKey: CYFDJMXHODROJG-UHFFFAOYSA-N

The compound features a unique oxirane ring structure, which contributes to its reactivity and biological properties. The presence of the oxolane moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as ring-opening reactions or esterification processes. Specific synthetic pathways may vary, but they generally aim to ensure high yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is primarily mediated through:

  • Membrane Disruption: The oxirane structure allows for integration into lipid bilayers, leading to increased membrane permeability and cell lysis.
  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism, disrupting their growth and replication.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the Egyptian Journal of Chemistry explored the antimicrobial effects of various derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for drug development .
  • Inflammatory Response Modulation:
    Another research effort focused on the anti-inflammatory properties of this compound. In vivo studies demonstrated significant reductions in edema and inflammatory markers in treated mice compared to controls, suggesting a viable pathway for therapeutic application in inflammatory conditions .

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